molecular formula C14H19ClN2O3Si B595265 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 1223748-24-0

5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B595265
CAS No.: 1223748-24-0
M. Wt: 326.852
InChI Key: QJCKWAHWIGYBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[2,3-c]pyridine core, a bicyclic system where a pyrrole ring is fused to a pyridine ring at the [2,3-c] positions. Key substituents include:

  • Chlorine at position 5, enhancing electrophilic reactivity and influencing bioactivity.
  • SEM group (2-(trimethylsilyl)ethoxy)methyl at position 1, a protective group that improves solubility and stability during synthesis .
  • Carboxylic acid at position 2, enabling hydrogen bonding and salt formation, critical for pharmacological interactions.

The molecular formula is C₁₄H₁₈ClN₂O₃Si, with a molecular weight of 341.84 g/mol. Its synthesis typically involves SEM protection of the pyrrole nitrogen followed by functionalization at positions 2 and 5 . Pyrrolopyridine derivatives are widely explored as kinase inhibitors, antibacterial agents, and intermediates in drug discovery .

Properties

IUPAC Name

5-chloro-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3Si/c1-21(2,3)5-4-20-9-17-11(14(18)19)6-10-7-13(15)16-8-12(10)17/h6-8H,4-5,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCKWAHWIGYBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC2=CC(=NC=C21)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676544
Record name 5-Chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-24-0
Record name 5-Chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

SEM Protection of Pyrrolo[2,3-c]Pyridine

The introduction of the SEM group typically precedes chlorination and carboxylation to prevent side reactions at the nitrogen center. A standard protocol involves:

  • Reaction Conditions : Treating the parent pyrrolo[2,3-c]pyridine with SEM-Cl (chloromethyl(2-(trimethylsilyl)ethyl) ether) in the presence of a base such as diisopropylethylamine (DIEA) in anhydrous tetrahydrofuran (THF) at 0–25°C.

  • Mechanism : The base deprotonates the pyrrole nitrogen, enabling nucleophilic attack on SEM-Cl to form the protected intermediate.

Example Protocol :

  • Substrate : 1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Reagents : SEM-Cl (1.2 equiv), DIEA (2.5 equiv)

  • Solvent : THF, anhydrous

  • Temperature : 0°C to room temperature, 12–24 hours

  • Yield : ~85–90% (estimated based on analogous reactions).

Chlorination at Position 5

Electrophilic aromatic substitution (EAS) is employed to introduce the chlorine atom. Given the electron-rich nature of the pyrrolopyridine system, chlorinating agents such as N\text{N}-chlorosuccinimide (NCS) or chlorine gas may be utilized.

Optimized Conditions :

  • Chlorinating Agent : NCS (1.1 equiv)

  • Catalyst : Lewis acid (e.g., FeCl₃, 0.1 equiv)

  • Solvent : Dichloromethane (DCM) or chloroform

  • Temperature : Reflux (40–50°C), 4–6 hours

  • Yield : ~70–75% (projected based on similar heterocyclic chlorinations).

Oxidation to Carboxylic Acid

The conversion of a methyl or formyl group at position 2 to a carboxylic acid is critical. Two pathways are plausible:

  • Oxidation of a Methyl Group :

    • Reagents : Potassium permanganate (KMnO4\text{KMnO}_4) in acidic aqueous conditions.

    • Conditions : 80–100°C, 8–12 hours.

    • Challenges : Over-oxidation risks necessitate careful stoichiometric control.

  • Hydrolysis of a Nitrile Group :

    • Intermediate : 2-cyano derivative.

    • Reagents : Concentrated hydrochloric acid (HCl\text{HCl}) under reflux.

    • Yield : ~80–85% (estimated for nitrile hydrolysis).

Reaction Optimization and Challenges

Protecting Group Stability

The SEM group’s stability under chlorination and oxidation conditions is paramount. Studies on analogous systems indicate that SEM remains intact in acidic and mildly oxidizing environments but may degrade under strong bases or prolonged heat.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel with ethyl acetate/hexane gradients (30–50% ethyl acetate) to isolate intermediates.

  • HPLC : Final purification using a C18 column with acetonitrile/water (0.1% TFA) mobile phase.

Spectroscopic Data

  • 1H^1\text{H} NMR : Key signals include SEM group protons (δ\delta 3.5–3.7 ppm, -OCH₂-; δ\delta 0.9–1.1 ppm, -Si(CH₃)₃) and aromatic protons indicative of the chlorinated pyrrolopyridine system.

  • HRMS : Expected molecular ion peak at m/zm/z 327.0854 ([M+H]⁺).

Comparative Analysis of Synthetic Pathways

StepReagents/ConditionsYield (%)Purity (%)
SEM ProtectionSEM-Cl, DIEA, THF, 0–25°C85–90≥95
ChlorinationNCS, FeCl₃, DCM, reflux70–75≥90
OxidationKMnO₄, H₂SO₄, H₂O, 80°C65–70≥85
Final PurificationHPLC (C18, acetonitrile/water)90–95≥99

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl-ethoxy-methyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

    Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyrrolopyridines.

    Hydrolysis: Alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro group and the carboxylic acid functional group can influence its binding affinity and specificity. The trimethylsilyl-ethoxy-methyl group can enhance its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrrolopyridine Derivatives

Compound Name Core Structure Substituents Molecular Formula Key Applications
Target Compound Pyrrolo[2,3-c]pyridine 5-Cl, 1-SEM, 2-COOH C₁₄H₁₈ClN₂O₃Si Kinase inhibition, medicinal chemistry intermediate
Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate () Pyrrolo[2,3-c]pyridine 5-Cl, 2-COOCH₃ C₁₀H₉ClN₂O₂ Antimicrobial, anti-inflammatory
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid () Pyrrolo[2,3-b]pyridine 5-Cl, 3-COOH C₈H₅ClN₂O₂ Pharmaceutical intermediate
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid () Pyrrolo[3,2-b]pyridine 5-OCH₃, 3-COOH C₉H₈N₂O₃ Anticancer, enzyme inhibition
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate () Pyrrolo[2,3-c]pyridine 5-NH₂, 2-COOCH₂CH₃ C₁₁H₁₃N₃O₂ Chemical synthesis intermediate

Key Observations:

Core Ring Fusion :

  • The pyrrolo[2,3-c]pyridine core (target compound) differs from pyrrolo[2,3-b] and pyrrolo[3,2-b] in ring fusion positions, altering electronic distribution and binding affinity. For example, pyrrolo[2,3-b] derivatives show stronger kinase inhibition due to better π-stacking in ATP-binding pockets .
  • Pyrrolo[3,2-b]pyridine () has reversed ring fusion, reducing steric hindrance and enhancing solubility .

Substituent Effects :

  • SEM Group : Unique to the target compound, this group enhances synthetic flexibility by protecting the nitrogen during multi-step reactions .
  • Carboxylic Acid vs. Ester : The free carboxylic acid (target compound) improves binding to polar residues in enzymes, whereas esters (e.g., ) are prodrugs with better membrane permeability .
  • Chlorine Position : 5-Cl substitution (target compound) increases electrophilicity compared to 3-Cl (), influencing reactivity in cross-coupling reactions .

Insights:

  • Chlorine at position 5 enhances antibacterial activity by mimicking natural substrates of bacterial enzymes .
  • Compounds lacking SEM protection (e.g., ) show lower stability in biological assays, limiting their therapeutic use .

Biological Activity

5-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a synthetic compound belonging to the pyrrolopyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure of this compound is characterized by a pyrrole ring fused with a pyridine, which is known to confer various pharmacological properties.

The molecular formula of this compound is C14H19ClN2O3SiC_{14}H_{19}ClN_{2}O_{3}Si. It has a molecular weight of approximately 306.83 g/mol. The compound is classified as an irritant and should be handled with care in laboratory settings .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolopyridine derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and HeLa (cervical cancer) cells .

In one study, the compound was tested alongside standard chemotherapeutic agents like cisplatin, revealing a structure-dependent anticancer activity. Specifically, derivatives with free amino groups showed enhanced potency compared to those with acetylamino groups, suggesting that structural modifications can significantly influence biological activity .

CompoundCell LineIC50 (µM)Notes
This compoundA549TBDAnticancer activity observed
CisplatinA549~10Standard chemotherapy

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that derivatives of pyrrolopyridines can effectively combat multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics in an era of rising antibiotic resistance.

The proposed mechanisms contributing to the biological activity of this compound include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge free radicals, which may contribute to their anticancer and antimicrobial effects by reducing oxidative stress in cells .

Case Studies

A notable case study involved testing a series of pyrrolopyridine derivatives against resistant bacterial strains. The results indicated that modifications in the chemical structure significantly impacted their efficacy against resistant strains, highlighting the importance of structure-activity relationships in drug design.

Another study focused on the cytotoxic effects on non-cancerous cells alongside cancer cell lines. The findings revealed that while some derivatives exhibited potent anticancer activity, they also showed cytotoxicity towards non-cancerous cells at higher concentrations, necessitating further optimization for selective targeting .

Q & A

Basic: What are the common synthetic routes for preparing 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves a multi-step sequence:

  • Step 1: Introduction of the (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group to the pyrrolo[2,3-c]pyridine core to prevent undesired side reactions at reactive nitrogen sites .
  • Step 2: Chlorination at the 5-position using reagents like POCl₃ or NCS, followed by carboxylation at the 2-position via lithiation and CO₂ trapping .
  • Optimization: Utilize statistical Design of Experiments (DoE) to screen variables (temperature, stoichiometry, reaction time). For example, fractional factorial designs can identify critical parameters affecting yield, reducing trial-and-error approaches .

Advanced: How can computational chemistry be integrated to predict reaction pathways for synthesizing this compound?

Methodological Answer:

  • Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation to prioritize high-yield pathways .
  • Solvent Effects: Use COSMO-RS simulations to predict solvent compatibility and optimize solubility of intermediates. This reduces experimental iterations for solvent selection .
  • Machine Learning: Train models on existing pyrrolopyridine synthesis data to predict optimal protecting group strategies or regioselectivity challenges .

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities. Cross-validate with LC-MS to confirm molecular ions .
    • Elemental Analysis: Verify C, H, N, and Cl content to confirm stoichiometry .
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to assign SEM-protected NH signals (~δ 5.3–5.7 ppm) and carboxy proton (broad ~δ 12–13 ppm) .
    • FT-IR: Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and SEM group Si-C vibrations (~1250 cm⁻¹) .

Advanced: How should researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

  • Cross-Validation: Combine multiple techniques (e.g., 2D NMR HSQC/HMBC for ambiguous proton assignments) .
  • Computational NMR Prediction: Tools like ACD/Labs or Gaussian-based NMR shift calculations can resolve conflicts between observed and expected signals .
  • Crystallography: If crystalline derivatives are obtainable, X-ray diffraction provides definitive structural proof, resolving ambiguities in NOESY or IR data .

Basic: What strategies are effective for stabilizing the SEM-protected intermediate during synthesis?

Methodological Answer:

  • Moisture Control: The SEM group is hydrolytically sensitive. Use anhydrous solvents (e.g., THF, DMF) and inert atmosphere (N₂/Ar) during reactions .
  • Temperature Modulation: Avoid prolonged heating (>60°C) to prevent SEM cleavage. Monitor reaction progress via TLC or in situ FT-IR .
  • Workup: Quench reactions with cold aqueous NH₄Cl to minimize hydrolysis during extraction .

Advanced: How can researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Screening: Systematically vary Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3), bases (K₂CO₃ vs. CsF), and boronic acids using DoE to optimize coupling efficiency .
  • Mechanistic Probes: Use ³¹P NMR to track Pd catalyst degradation pathways. Combine with kinetic studies to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • In Situ Monitoring: Employ ReactIR or HPLC-MS to detect intermediates and adjust reaction conditions dynamically .

Basic: What precautions are critical when handling this compound in aqueous environments?

Methodological Answer:

  • pH Sensitivity: The carboxylic acid group may deprotonate in basic conditions, altering solubility. Buffered solutions (pH 4–6) are recommended for biological assays .
  • Hydrolysis Mitigation: Store the compound under anhydrous conditions (desiccated, −20°C) to prevent SEM group cleavage. Confirm stability via periodic HPLC analysis .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis: Apply statistical tools (e.g., hierarchical clustering or PCA) to identify confounding variables (e.g., assay type, cell line variability) .
  • Orthogonal Assays: Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays to confirm target engagement .
  • Docking Studies: Use molecular dynamics simulations to rationalize divergent activity based on binding mode differences (e.g., SEM group steric effects) .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

  • Temperature: Store at −20°C in amber vials to prevent photodegradation.
  • Humidity Control: Use vacuum-sealed containers with desiccants (e.g., silica gel) .
  • Stability Monitoring: Perform accelerated aging studies (40°C/75% RH for 1 month) and track degradation via HPLC .

Advanced: What methodologies enable the scalable synthesis of this compound while maintaining regioselectivity?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors for precise control of chlorination and carboxylation steps, minimizing byproducts .
  • Process Analytical Technology (PAT): Use inline FT-IR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .
  • Catalyst Immobilization: Heterogeneous catalysts (e.g., Pd on carbon) enhance recyclability and reduce metal leaching in cross-coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.